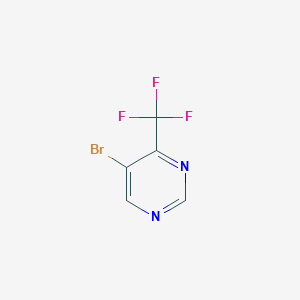

5-Bromo-4-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2/c6-3-1-10-2-11-4(3)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBMNXRFVINPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457278 | |

| Record name | 5-bromo-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785777-88-0 | |

| Record name | 5-bromo-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

spectral data for 5-Bromo-4-(trifluoromethyl)pyrimidine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Data of 5-Bromo-4-(trifluoromethyl)pyrimidine

Introduction

This compound is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and materials science. The pyrimidine scaffold is a cornerstone in numerous pharmaceuticals, while the trifluoromethyl group is renowned for its ability to enhance metabolic stability, binding affinity, and lipophilicity. The bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. An unambiguous structural characterization of this building block is paramount for its effective use in research and development.

This guide provides a comprehensive analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The data presented herein are based on established principles of spectroscopy and analysis of structurally related compounds. We also provide detailed, field-proven protocols for the acquisition of high-quality spectral data, ensuring researchers can confidently verify the identity and purity of their samples.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete characterization.

¹H NMR Spectroscopy

The pyrimidine ring contains two protons. Due to the strong electron-withdrawing effects of the two nitrogen atoms, the bromine atom, and the trifluoromethyl group, these protons are expected to be significantly deshielded and appear far downfield.

-

H-2: This proton is adjacent to two electronegative nitrogen atoms, leading to a substantial downfield shift.

-

H-6: This proton is adjacent to one nitrogen atom and is also influenced by the nearby bromo and trifluoromethyl groups.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 9.2 - 9.3 | Singlet | 1H | H-2 |

| ~ 8.9 - 9.0 | Singlet | 1H | H-6 |

Causality: The predicted singlet multiplicity for both protons arises from the negligible four-bond coupling (⁴JHH) expected between H-2 and H-6 across the pyrimidine ring. The precise chemical shifts can be influenced by solvent choice.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show five distinct carbon signals. The chemical shifts are dictated by the electronegativity of adjacent atoms and the electron-withdrawing nature of the substituents.

-

C-2, C-4, C-6: These carbons are directly bonded to nitrogen and are expected to be the most downfield. C-4 will be further deshielded by the trifluoromethyl group.

-

C-5: This carbon is directly attached to bromine, resulting in a chemical shift that is typically less downfield than those adjacent to nitrogen.

-

-CF₃: The carbon of the trifluoromethyl group will appear as a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JCF). Other carbons in the ring may exhibit smaller couplings to the fluorine atoms (nJCF).[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (JCF, Hz) | Assignment |

|---|---|---|

| ~ 160 - 162 | Singlet or small doublet | C-2 |

| ~ 158 - 160 (q) | Quartet (~35-40 Hz) | C-4 |

| ~ 155 - 157 | Singlet or small doublet | C-6 |

| ~ 120 - 125 (q) | Quartet (~275 Hz) | -CF₃ |

| ~ 115 - 118 | Singlet or small quartet | C-5 |

Causality: The large one-bond C-F coupling constant (~275 Hz) is a definitive diagnostic feature for the CF₃ carbon. The two-bond coupling of the fluorine atoms to C-4 results in a smaller quartet splitting for its signal.

¹⁹F NMR Spectroscopy

¹⁹F NMR is essential for confirming the presence and electronic environment of the trifluoromethyl group.[2]

-

A single, sharp resonance is expected as all three fluorine atoms in the -CF₃ group are chemically equivalent.

-

Proton coupling is generally not observed due to the distance, so the signal typically appears as a singlet in a proton-decoupled spectrum.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

| ~ -65 to -70 | Singlet | -CF₃ |

Causality: The chemical shift of a -CF₃ group is sensitive to the electronic nature of the aromatic ring to which it is attached. The predicted range is typical for a CF₃ group on an electron-deficient pyrimidine ring. The signal is referenced to an external standard like CCl₃F.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by vibrations from the aromatic ring and the C-F bonds.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Weak | Aromatic C-H stretching.[3] |

| 1600 - 1550 | Medium | C=N stretching vibrations (pyrimidine ring) |

| 1500 - 1400 | Medium | C=C stretching vibrations (pyrimidine ring) |

| 1350 - 1100 | Strong | C-F stretching vibrations (symmetric & asymmetric) |

| < 800 | Medium | C-Br stretching |

Causality: The most intense and diagnostic peaks in the IR spectrum will be the strong C-F stretching bands, which are characteristic of trifluoromethyl groups. The exact positions of the ring vibrations can provide information about the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition and to gain structural information from fragmentation patterns.

Molecular Ion Peak

The molecular formula is C₅H₂BrF₃N₂. The key feature of the molecular ion peak will be the isotopic signature of bromine.

-

Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. This will result in two peaks of nearly equal intensity for the molecular ion: the M⁺ peak and the M+2 peak.

-

High-Resolution MS (HRMS): This technique can confirm the elemental composition by providing a highly accurate mass measurement.

-

Calculated Exact Mass for C₅H₂⁷⁹BrF₃N₂: 225.9384

-

Calculated Exact Mass for C₅H₂⁸¹BrF₃N₂: 227.9364

-

Fragmentation Pattern

Under Electron Ionization (EI), the molecular ion will undergo fragmentation, providing a unique fingerprint. The pyrimidine ring is relatively stable, but fragmentation is expected to be initiated by the loss of the substituents.[4][5]

Table 5: Predicted Mass Spectrometry Fragmentation Data (EI-MS)

| m/z (relative to ⁷⁹Br) | Proposed Fragment Structure |

|---|---|

| 226 / 228 | [M]⁺, Molecular ion |

| 147 | [M - Br]⁺, Loss of a bromine radical |

| 157 | [M - CF₃]⁺, Loss of a trifluoromethyl radical |

| 120 | [M - Br - HCN]⁺, Subsequent loss of hydrogen cyanide |

Self-Validating System: The presence of the characteristic 1:1 M⁺/M+2 isotopic pattern is the primary validation for a mono-brominated compound. The subsequent fragment ions that retain the bromine atom will also exhibit this pattern, while fragments that have lost bromine will appear as single peaks.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

Adherence to standardized protocols is essential for data reproducibility and integrity.

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a spectrometer operating at ≥ 400 MHz.

-

Typical parameters: Pulse angle = 30-45°, acquisition time = 2-4 s, relaxation delay = 2 s, number of scans = 16-64.

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence.

-

Typical parameters: Pulse angle = 30°, acquisition time = 1-2 s, relaxation delay = 2-5 s, number of scans = 1024-4096 (or more, as needed for adequate signal-to-noise).[6]

-

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Typical parameters: Spectral width sufficient to cover the expected range, relaxation delay = 2 s, number of scans = 64-256.

-

Reference the spectrum to an appropriate external standard (e.g., CCl₃F at 0.00 ppm).

-

Protocol 2: IR Data Acquisition (ATR)

-

Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum (typically 16-32 scans) of the empty crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

-

Sample Spectrum Collection: Acquire the sample spectrum using the same number of scans as the background.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Clean the crystal thoroughly after analysis.

Protocol 3: Mass Spectrometry Data Acquisition (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Method:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 15-20 °C/min.

-

Carrier Gas: Helium.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

-

Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze the associated mass spectrum, paying close attention to the molecular ion and the bromine isotopic pattern.

Conclusion

The structural confirmation of this compound relies on a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the core carbon-hydrogen framework, while ¹⁹F NMR provides unambiguous evidence for the trifluoromethyl group. Mass spectrometry confirms the molecular weight and elemental composition through its unique isotopic signature and offers structural clues via its fragmentation pattern. Finally, IR spectroscopy verifies the presence of key functional groups. By following the detailed protocols and using the predictive data in this guide, researchers can ensure the identity, purity, and quality of this valuable chemical building block for its successful application in drug discovery and materials science.

References

Navigating the Solution Landscape: A Technical Guide to the Solubility of 5-Bromo-4-(trifluoromethyl)pyrimidine

For researchers, medicinal chemists, and drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) or intermediate is not merely a preliminary step; it is a foundational pillar upon which successful discovery, formulation, and delivery are built. 5-Bromo-4-(trifluoromethyl)pyrimidine, a key heterocyclic building block, presents a unique solubility profile shaped by its distinct structural motifs. The interplay between its aromatic nitrogen-containing core, the heavy halogen atom, and the potent electron-withdrawing trifluoromethyl group dictates its behavior across a spectrum of organic solvents.

This technical guide provides an in-depth exploration of the solubility characteristics of this compound (CAS 785777-88-0). While specific quantitative solubility data is not widely available in public literature, this document serves as a comprehensive manual, blending theoretical principles with practical, field-proven methodologies. It is designed to empower scientists to predict solubility behavior, select appropriate solvent systems, and execute reliable experimental protocols to determine solubility parameters for their specific applications.

Molecular Profile and Physicochemical Drivers of Solubility

This compound is a liquid at room temperature with a molecular weight of 226.98 g/mol and a chemical formula of C₅H₂BrF₃N₂. Its solubility is governed by the cumulative physicochemical effects of its three core components.

-

The Pyrimidine Core: The diazine ring system provides a degree of polarity and potential for weak hydrogen bonding with protic solvents.

-

The Bromo Substituent: The bromine atom at the 5-position adds significant molecular weight and polarizability, contributing to van der Waals interactions.

-

The Trifluoromethyl (-CF₃) Group: This is arguably the most influential functional group on the molecule. The -CF₃ group is strongly electron-withdrawing and significantly increases the molecule's lipophilicity, or its affinity for non-polar, lipid-like environments.[1][2] This property is critical for enhancing membrane permeability in biological systems, a key factor in drug absorption.[1] The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation.[2]

The combination of these features suggests that this compound will exhibit favorable solubility in solvents that can accommodate its lipophilic and polarizable nature.

Logical Relationship: Factors Influencing Solubility

Caption: Key molecular and solvent properties determining solubility.

Qualitative Solubility Profile: A Predictive Framework

Based on first principles ("like dissolves like") and anecdotal evidence from synthetic procedures involving closely related analogs, we can construct a predictive solubility table. For instance, a patent describing the synthesis of a related compound indicates that 5-bromo-2-trifluoromethyl pyrimidine is readily soluble in tetrahydrofuran (THF).[3] Another analog, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-pyrimidine, is reported to be soluble in chloroform and dimethylformamide (DMF).[1] These insights, combined with the high lipophilicity conferred by the -CF₃ group, lead to the following qualitative predictions.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | THF, Acetone, DCM, EtOAc, DMF, DMSO | High | These solvents possess dipoles that can interact with the pyrimidine ring, while their organic nature accommodates the lipophilic -CF₃ and bromo groups. |

| Nonpolar | Toluene, Hexanes | Medium to High | The high lipophilicity imparted by the trifluoromethyl group suggests good compatibility with nonpolar environments through van der Waals forces.[1] |

| Polar Protic | Ethanol, Methanol | Low to Medium | The molecule can act as a hydrogen bond acceptor but lacks donor protons. Solubility will depend on the balance between favorable H-bonding and the large lipophilic moiety. |

| Aqueous | Water, PBS | Very Low | The strong lipophilic character of the molecule is expected to result in poor solubility in highly polar, aqueous media. |

Experimental Protocols for Solubility Determination

To move from prediction to quantification, rigorous experimental determination is essential. The two most common approaches in drug discovery are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, representing the true saturation point of a compound in a solvent at a given temperature.

Principle: An excess of the solid or liquid compound is agitated in a solvent for an extended period to ensure thermodynamic equilibrium is reached between the dissolved and undissolved phases. The saturated solution is then filtered, and the concentration of the solute is measured.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of clear glass vials (e.g., 2 mL capacity), one for each solvent to be tested. "Excess" means enough material is added so that a visible amount of undissolved liquid remains after equilibration.

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a stirring plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a minimum of 24 hours to ensure equilibrium is reached.[4] Some systems may require up to 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least one hour to let the undissolved phase settle.

-

Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean vial to remove all undissolved micro-droplets.

-

Quantification: Prepare a series of dilutions of the filtered, saturated solution with the pure solvent. Analyze these solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Construct a calibration curve using standards of this compound of known concentrations. Use this curve to determine the concentration of the saturated solution, which represents the thermodynamic solubility. Report the value in units such as mg/mL or mol/L.

Workflow: Shake-Flask Thermodynamic Solubility Assay

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol for Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound, introduced from a concentrated DMSO stock, precipitates out of an aqueous or buffer solution. While less precise than thermodynamic solubility, it is a rapid and valuable indicator of potential solubility issues.

Principle: A small volume of a high-concentration DMSO stock solution of the test compound is added to a buffer. The mixture is incubated for a short period, and any resulting precipitate is removed by filtration. The concentration of the compound remaining in the solution is then measured.[5]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[3]

-

Plate Setup: In the wells of a microtiter plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution.[5]

-

Buffer Addition: Add the appropriate buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤2%).

-

Incubation: Seal the plate and mix thoroughly. Incubate the plate at a controlled temperature (e.g., 25 °C) for a defined period, typically 1 to 2 hours.[4][5]

-

Filtration: Place the microtiter plate onto a vacuum filtration manifold fitted with a filter plate (e.g., Millipore MultiScreen solubility filter plates). Apply vacuum to filter the solutions into a clean collection plate, separating the soluble compound from any precipitate.

-

Quantification: Analyze the concentration of the compound in the filtrate using a plate-based analytical method, such as UV-Vis spectrophotometry or LC-MS.

-

Calculation: Compare the measured concentration against a standard curve to determine the kinetic solubility. This is the highest concentration at which the compound remains in solution under these conditions.

Conclusion and Best Practices

For scientists working with this compound, a thorough understanding of its solubility is paramount. While publicly available quantitative data is scarce, a robust framework based on its molecular structure allows for strong qualitative predictions. The compound's high lipophilicity, driven by the trifluoromethyl group, suggests excellent solubility in polar aprotic and nonpolar organic solvents, with more limited solubility in polar protic media and very poor solubility in aqueous systems.

To obtain definitive quantitative data, the detailed experimental protocols provided herein—the gold-standard shake-flask method for thermodynamic solubility and the high-throughput kinetic assay—offer reliable and validated pathways. By applying these methods, researchers can generate the precise data needed to advance their work, whether for designing robust synthetic reactions, developing effective purification strategies, or creating viable formulations for downstream biological assays.

References

- 1. chembk.com [chembk.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. 4-Chloro-2-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 15294369 - PubChem [pubchem.ncbi.nlm.nih.gov]

Electrophilic Aromatic Substitution on 4-(Trifluoromethyl)pyrimidine: A Paradigm of Deactivation and a Guide to Alternative Strategies

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry and drug development. Pyrimidine, a fundamental core in numerous bioactive molecules, presents unique challenges to classical synthetic transformations. This guide addresses the topic of electrophilic aromatic substitution (EAS) on 4-(trifluoromethyl)pyrimidine, a substrate of significant interest due to the prevalence of the trifluoromethyl group in modern pharmaceuticals. We move beyond a simple recitation of protocols to provide a deep, mechanistic analysis of the profound deactivation imparted by both the pyrimidine nitrogens and the trifluoromethyl substituent. This document establishes that direct electrophilic aromatic substitution on this substrate is, for practical purposes, unfeasible under standard conditions. The core of this guide, therefore, is to explain the electronic principles governing this high degree of unreactivity and to pivot researchers toward viable and field-proven alternative strategies for the functionalization of this challenging yet valuable heterocyclic system.

Chapter 1: The Fundamental Challenge of the Pyrimidine Core

The pyrimidine ring system is classified as an electron-deficient heterocycle.[1] This inherent lack of electron density, a prerequisite for successful electrophilic attack, arises from the presence of two highly electronegative nitrogen atoms at the 1- and 3-positions. These nitrogen atoms exert a powerful inductive electron-withdrawing effect, reducing the nucleophilicity of the ring carbons.[2]

The consequences of this are twofold:

-

Reduced Basicity and Ring Nucleophilicity : Compared to benzene, the pyrimidine ring is significantly less nucleophilic and therefore less reactive towards electrophiles.[2]

-

Propensity for N-Protonation : In the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the lone pair electrons on the nitrogen atoms are readily protonated.[1] This further exacerbates the electron deficiency, effectively "shutting down" any potential for the ring to act as a nucleophile.

Electrophilic attack, if it were to occur on an unactivated pyrimidine, is directed to the C-5 position. This is because the C-2, C-4, and C-6 positions are most depleted of electron density due to their proximity to the electronegative nitrogen atoms. The C-5 position, while still deactivated, remains the least electron-deficient carbon on the ring.[2] However, this inherent deactivation means that even for simple pyrimidine, EAS is a difficult and low-yielding process without the presence of strong electron-donating (activating) groups.[1][2]

Chapter 2: The Trifluoromethyl Group: An Exponential Deactivator

The trifluoromethyl (-CF3) group is one of the most potent electron-withdrawing groups employed in organic chemistry.[3][4] Its influence stems from the strong inductive effect of the three fluorine atoms. When placed at the 4-position of the pyrimidine ring, the -CF3 group compounds the inherent electron deficiency of the heterocycle exponentially.

The primary effects are:

-

Intensified Inductive Withdrawal : The -CF3 group strongly pulls electron density away from the ring, further reducing the nucleophilicity of all carbon atoms, including the C-5 position.

-

Destabilization of Cationic Intermediates : The mechanism of EAS proceeds through a positively charged intermediate known as an arenium ion or sigma complex.[5][6] A strong electron-withdrawing group like -CF3 will severely destabilize this cationic intermediate, dramatically increasing the activation energy for its formation and slowing the reaction rate to a near halt.[4]

Therefore, 4-(trifluoromethyl)pyrimidine represents a "perfect storm" of deactivation, where the combined electron-withdrawing properties of the two ring nitrogens and the -CF3 group render the system exceptionally resistant to attack by electrophiles.

Chapter 3: Mechanistic Hurdles to Electrophilic Attack

The core of the EAS mechanism involves the attack of the aromatic π-system on an electrophile (E+) to form a resonance-stabilized carbocation, followed by the loss of a proton to restore aromaticity.[7][8] For 4-(trifluoromethyl)pyrimidine, the formation of this intermediate is the critical, and practically insurmountable, barrier.

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. total-synthesis.com [total-synthesis.com]

Introduction: The Strategic Value of Halogenated Trifluoromethyl-Pyrimidines

An In-Depth Technical Guide to the Bromination of 4-(Trifluoromethyl)pyrimidine: Mechanism, Protocol, and Field-Proven Insights

In the landscape of modern drug discovery and agrochemical development, pyrimidine derivatives are foundational scaffolds, prized for their versatile biological activities.[1][2] The strategic introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] When combined with halogenation, specifically bromination, the resulting 5-bromo-4-(trifluoromethyl)pyrimidine becomes a highly valuable synthetic intermediate. The bromine atom serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid diversification of the pyrimidine core to build complex molecular architectures.

However, the synthesis of this key intermediate is not trivial. The pyrimidine ring is inherently electron-deficient (π-deficient), and the presence of a potent electron-withdrawing trifluoromethyl group further deactivates the system towards classical electrophilic substitution. This guide provides a comprehensive analysis of the underlying reaction mechanism, a validated experimental protocol, and expert insights into the successful bromination of 4-(trifluoromethyl)pyrimidine.

Mechanistic Deep Dive: Overcoming Electronic Deactivation

The successful bromination of 4-(trifluoromethyl)pyrimidine hinges on understanding the electronic landscape of the substrate. The two nitrogen atoms and the C4-trifluoromethyl group synergistically withdraw electron density from the ring, making it highly unreactive towards electrophiles.

The most probable pathway for this transformation is an Electrophilic Aromatic Substitution (EAS) , targeting the C-5 position. Despite the overall deactivation, the C-5 position remains the most nucleophilic carbon on the ring. It is β to both ring nitrogens and is not directly attached to the powerful -CF3 withdrawing group, making it the least deactivated site for electrophilic attack.

The mechanism proceeds through the following key steps:

-

Generation of the Electrophile: In a medium like acetic acid, molecular bromine (Br₂) is polarized, enhancing its electrophilicity. The reaction does not typically require a strong Lewis acid catalyst, but the polar, protic nature of the solvent assists in stabilizing the transition states.

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-system of the pyrimidine ring, specifically the C-5 position, attacks the electrophilic bromine atom. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate is crucial; attack at C-5 allows the positive charge to be distributed without being placed on the carbon atom bonded to the highly destabilizing -CF3 group.

-

Deprotonation and Aromatization: A weak base, such as the acetic acid solvent or its conjugate base (acetate), removes the proton from the C-5 position. This step restores the aromaticity of the pyrimidine ring, yielding the final product, this compound.

An alternative mechanism, observed in the bromination of pyrimidin-2(1H)-ones, involves an addition-elimination pathway.[4][5] This entails the initial addition of bromine across the C5-C6 double bond, followed by an acid-catalyzed elimination of HBr. While plausible, the direct electrophilic substitution pathway is more commonly accepted for pyrimidines lacking the oxo functionality under anhydrous acidic conditions.

Caption: Electrophilic Aromatic Substitution (EAS) mechanism.

Field-Validated Experimental Protocol

This protocol is adapted from established procedures for the bromination of analogous trifluoromethyl-substituted pyrimidines.[6][7] It is designed to be a self-validating system where reaction progress can be monitored to ensure completion.

Materials and Equipment

| Reagent/Equipment | Specification | Supplier Example | Purpose |

| 4-(Trifluoromethyl)pyrimidine | >97% Purity | Sigma-Aldrich | Starting Material |

| Bromine (Br₂) | Reagent Grade, ≥99.5% | Acros Organics | Brominating Agent |

| Glacial Acetic Acid (AcOH) | Anhydrous, ≥99.7% | Fisher Chemical | Solvent |

| Round-bottom flask (3-neck) | 500 mL | Pyrex | Reaction Vessel |

| Reflux Condenser | Allihn or Liebig type | Kimble | Prevent solvent and bromine loss |

| Addition Funnel | Pressure-equalizing, 100 mL | Chemglass | Controlled addition of bromine |

| Magnetic Stirrer/Hotplate | With temperature control | IKA | Agitation and heating |

| Sodium Thiosulfate (Na₂S₂O₃) | Anhydrous or Pentahydrate | J.T. Baker | Quenching excess bromine |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | LabChem | Neutralization of acidic components |

| Brine | Saturated NaCl(aq) | In-house prep | Washing/Drying organic phase |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | EMD Millipore | Drying Agent |

| Rotary Evaporator | Standard laboratory model | Büchi | Solvent Removal |

Step-by-Step Methodology

Caption: Experimental workflow for bromination.

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel, add 4-(trifluoromethyl)pyrimidine (10.0 g, 67.5 mmol, 1.0 eq). Add 150 mL of glacial acetic acid to dissolve the starting material.

-

Bromine Addition: In the addition funnel, carefully prepare a solution of bromine (12.0 g, 3.85 mL, 75.0 mmol, 1.1 eq) in 50 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Add the bromine solution dropwise to the stirring pyrimidine solution over 30 minutes at room temperature. An initial color change will be observed.

-

Heating to Reflux: After the addition is complete, heat the reaction mixture to reflux (the boiling point of acetic acid is ~118°C).

-

Reaction Monitoring (Trustworthiness Pillar): Maintain the reflux for 12-24 hours. The progress of the reaction is a self-validating checkpoint. It should be monitored periodically (e.g., every 4 hours after an initial 8 hours) by thin-layer chromatography (TLC) or GC-MS until the starting material is fully consumed.

-

Work-up and Quenching: Once the reaction is complete, cool the flask to room temperature. In a separate large beaker, prepare an ice-cold saturated solution of sodium thiosulfate (approx. 250 mL). Slowly and carefully pour the reaction mixture into the thiosulfate solution with stirring. This will quench any unreacted bromine, indicated by the disappearance of the orange/brown color.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acetic acid, followed by brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to afford pure this compound.

Causality Behind Experimental Choices (Expertise Pillar)

-

Solvent: Glacial acetic acid serves as both a solvent and a mild acid catalyst that can polarize the Br-Br bond. Its high boiling point is ideal for reactions requiring elevated temperatures to overcome the high activation energy.[6][7]

-

Stoichiometry: A slight excess of bromine (1.1 eq) is used to ensure complete conversion of the starting material. A large excess should be avoided to minimize potential side reactions, although the deactivated ring is robust against over-bromination.

-

Temperature: Reflux temperatures are necessary due to the severe deactivation of the pyrimidine ring by the -CF3 group. The thermal energy is required to overcome the activation barrier for the electrophilic attack.[6]

-

Quenching: Sodium thiosulfate is a classic and effective reducing agent for neutralizing excess bromine, converting it to non-volatile and colorless bromide salts (2S₂O₃²⁻ + Br₂ → S₄O₆²⁻ + 2Br⁻).

Alternative Reagents and Optimization

While Br₂ in acetic acid is a robust method, other brominating agents can be employed, particularly if milder conditions are desired or if the substrate is sensitive to strong acid and high heat.

| Brominating Agent | Typical Conditions | Advantages | Disadvantages |

| N-Bromosuccinimide (NBS) | Aprotic solvent (e.g., DMF, MeCN), radical initiator (AIBN) or acid catalyst | Easier to handle than liquid bromine; selective.[8] | Can lead to radical side reactions if not controlled. |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Aprotic solvent (DMF, CH₂Cl₂), optional Lewis acid (e.g., TMSOTf) | Solid reagent, high atom economy for bromine.[9] | May require a catalyst for highly deactivated systems.[9] |

Optimization may involve screening these alternative reagents or adding a catalytic amount of a Lewis acid to the Br₂/AcOH system to further enhance the electrophilicity of the bromine.

Conclusion

The bromination of 4-(trifluoromethyl)pyrimidine is a challenging yet achievable transformation that yields a synthetically powerful building block. Success relies on a firm understanding of the substrate's electronic properties, which dictate a mechanism of electrophilic aromatic substitution at the C-5 position. By employing forceful conditions, such as refluxing in a Br₂/acetic acid system, the high activation energy barrier can be overcome. The provided protocol, grounded in established chemical principles and analogous procedures, offers a reliable and self-validating pathway for researchers in medicinal and materials chemistry to access this valuable intermediate.

References

- 1. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The mechanism of bromination of pyrimidin-2(1H)-one, its N-methyl and NN′-dimethyl derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative - Google Patents [patents.google.com]

- 7. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 5-Bromo-4-(trifluoromethyl)pyrimidine: Starting Materials and Core Strategies

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of 5-Bromo-4-(trifluoromethyl)pyrimidine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, medicinal chemists, and process development professionals, offering field-proven insights and detailed methodologies to support successful synthesis.

Strategic Overview: Pathways to the Target Molecule

The synthesis of this compound can be broadly categorized into two primary strategies, each with distinct advantages and considerations regarding starting material availability, scalability, and overall efficiency.

-

Strategy 1: Late-Stage Bromination of a Pre-formed Pyrimidine Core. This approach focuses on the synthesis of a suitable 4-(trifluoromethyl)pyrimidine precursor followed by regioselective bromination at the C-5 position. This is often a direct and high-yielding route, contingent on the availability of the pyrimidine starting material.

-

Strategy 2: Pyrimidine Ring Construction from Acyclic Precursors. This strategy involves building the pyrimidine ring from simpler, acyclic starting materials that already incorporate the trifluoromethyl group. This method offers greater flexibility in introducing substituents but may involve more synthetic steps.

The choice between these strategies is often dictated by the accessibility and cost of the initial starting materials, as well as the desired scale of the synthesis.

Strategy 1: Late-Stage Bromination

This is a prevalent and direct method for the synthesis of this compound. The core of this strategy is the electrophilic bromination of a 4-(trifluoromethyl)pyrimidine derivative.

Key Starting Material: 4-(Trifluoromethyl)pyrimidine and its Derivatives

The most direct precursor for this strategy is 4-(trifluoromethyl)pyrimidine itself.[1][2] However, other substituted pyrimidines, such as 4-(trifluoromethyl)pyrimidin-2-ol, also serve as excellent starting points.[3]

Synthetic Protocol: Bromination of 4-(Trifluoromethyl)pyrimidin-2-ol

A well-documented and reliable method involves the bromination of 4-(trifluoromethyl)pyrimidin-2-ol.[3] The hydroxyl group at the 2-position can be subsequently removed or converted to a leaving group for further derivatization.

Experimental Protocol:

-

To a solution of 4-(trifluoromethyl)pyrimidin-2-ol (1.0 eq.) in acetic acid, add potassium acetate (3.0 eq.).

-

Heat the mixture to 80°C.

-

Slowly add bromine (1.0 eq.) to the reaction mixture.

-

Maintain the temperature at 80°C for 2 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate to afford crude 5-bromo-4-(trifluoromethyl)pyrimidin-2-ol, which can often be used in the next step without further purification.[3]

Causality Behind Experimental Choices:

-

Acetic Acid as Solvent: Provides a protic medium that can facilitate the electrophilic substitution reaction.

-

Potassium Acetate: Acts as a base to modulate the reactivity of bromine and scavenge the HBr byproduct, driving the reaction to completion.

-

Elevated Temperature (80°C): Increases the rate of reaction for this electrophilic aromatic substitution on the electron-deficient pyrimidine ring.

Alternative Bromination Protocol: Direct Bromination of 2-(Trifluoromethyl)pyrimidine

An alternative approach involves the direct bromination of 2-(trifluoromethyl)pyrimidine.[4][5]

Experimental Protocol:

-

Dissolve 2-(trifluoromethyl)pyrimidine (1.0 eq.) in acetic acid.

-

Slowly add bromine (molar excess) dropwise.

-

Heat the reaction mixture to reflux and stir overnight.

-

Monitor the reaction for completion.

-

Upon completion, cool to room temperature and perform an aqueous workup with a suitable organic solvent like ethyl acetate.

-

Separate the organic phase, dry, and concentrate to yield 5-bromo-2-(trifluoromethyl)pyrimidine.[5]

Comparative Analysis of Bromination Strategies

| Starting Material | Reagents | Key Advantages | Key Considerations |

| 4-(Trifluoromethyl)pyrimidin-2-ol | Bromine, Potassium Acetate, Acetic Acid | Milder conditions, high yield.[3] | Requires subsequent functionalization of the 2-position if the parent compound is desired. |

| 2-(Trifluoromethyl)pyrimidine | Bromine, Acetic Acid | Direct route to a brominated trifluoromethyl pyrimidine.[4][5] | Requires reflux conditions and a molar excess of bromine. Isomer position needs to be confirmed. |

Visualization of Late-Stage Bromination Pathways

Caption: Synthetic routes via late-stage bromination.

Strategy 2: Pyrimidine Ring Construction

This strategy builds the pyrimidine ring from acyclic precursors, offering a versatile approach to substituted trifluoromethyl pyrimidines.

Key Starting Material: Ethyl Trifluoroacetoacetate

A common and versatile starting material for this approach is ethyl trifluoroacetoacetate.[6][7][8] This β-ketoester contains the required trifluoromethyl group and is readily cyclized with various amidine-containing reagents.

Synthetic Protocol: Cyclocondensation Approach

The general principle involves the condensation of ethyl trifluoroacetoacetate with an appropriate amidine or guanidine derivative to form the pyrimidine ring. The resulting trifluoromethyl pyrimidine can then be subjected to bromination.

Generalized Experimental Workflow:

-

Ring Formation: React ethyl trifluoroacetoacetate with a suitable amidine (e.g., formamidine, guanidine) in the presence of a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol). This cyclocondensation reaction forms a 4-(trifluoromethyl)pyrimidinone derivative.

-

Chlorination (Optional but common): The resulting pyrimidinone can be converted to a chloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).[8] This is a common step to introduce a good leaving group for further modifications.

-

Dehalogenation/Functionalization: The chloro group can be removed (e.g., via catalytic hydrogenation) to yield 4-(trifluoromethyl)pyrimidine, or it can be displaced with other nucleophiles.

-

Bromination: The synthesized 4-(trifluoromethyl)pyrimidine is then brominated, typically using N-bromosuccinimide (NBS) or bromine in an appropriate solvent.

Causality Behind Experimental Choices:

-

Ethyl Trifluoroacetoacetate: A readily available and highly reactive building block containing the trifluoromethyl moiety.

-

Amidine/Guanidine: Provides the N-C-N fragment necessary to complete the pyrimidine ring.

-

POCl₃: A standard and effective reagent for converting pyrimidinones to chloropyrimidines, which are versatile intermediates.

Visualization of Pyrimidine Ring Construction

Caption: Synthesis via pyrimidine ring construction.

Conclusion and Future Perspectives

The synthesis of this compound is well-established, with the late-stage bromination of pre-formed pyrimidine cores representing a direct and efficient approach. The construction of the pyrimidine ring from acyclic precursors like ethyl trifluoroacetoacetate offers greater synthetic flexibility. The choice of starting material and overall strategy will depend on factors such as cost, availability, and the desired scale of production. Future research may focus on developing more sustainable and atom-economical methods, potentially through C-H activation or novel catalytic bromination techniques.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-(Trifluoromethyl)pyrimidine|High-Quality Research Chemical [benchchem.com]

- 3. 5-BroMo-4-(trifluoroMethyl)pyriMidin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 4. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative - Google Patents [patents.google.com]

- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-4-(trifluoromethyl)pyrimidine

Introduction: The Strategic Importance of Arylated Trifluoromethylpyrimidines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[1] This Nobel Prize-winning methodology is of particular significance in pharmaceutical and agrochemical research, where the construction of complex molecular architectures is paramount. Within this context, the synthesis of 5-aryl-4-(trifluoromethyl)pyrimidines represents a critical endeavor. The pyrimidine core is a privileged scaffold in medicinal chemistry, while the trifluoromethyl group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2]

This document provides a comprehensive guide to the Suzuki-Miyaura coupling of 5-Bromo-4-(trifluoromethyl)pyrimidine, a challenging substrate due to the electron-deficient nature of the pyrimidine ring and the presence of the strongly electron-withdrawing trifluoromethyl group. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven, step-by-step protocol, and offer insights into overcoming common challenges associated with this transformation.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for rational troubleshooting and optimization.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. The electron-deficient nature of the pyrimidine ring generally facilitates this step.[4]

-

Transmetalation: The organic group from the activated boronic acid (the boronate) is transferred to the palladium center, displacing the bromide. This step is often rate-limiting and is critically influenced by the choice of base.[5]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst which re-enters the cycle.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is designed for the coupling of this compound with a generic arylboronic acid and is amenable to microwave-assisted synthesis for accelerated reaction times.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., XPhosPdG2, 2.5-5 mol%)

-

Ligand (e.g., XPhos, 5-10 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Microwave reaction vial with a magnetic stir bar

-

Anhydrous solvents and reagents

Procedure:

-

Reaction Setup: To a dry microwave reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

-

Inert Atmosphere: Seal the vial and thoroughly degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via a syringe.

-

Microwave Irradiation: Place the sealed vial in the microwave reactor. Heat the mixture to the desired temperature (typically 100-150 °C) for a specified time (usually 15-60 minutes). Monitor the reaction progress by TLC or LC-MS.[7]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Presentation: Representative Reaction Parameters and Yields

The following table provides a summary of typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on protocols for structurally similar substrates.[8][9]

| Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) & Time | Approx. Yield (%) | Reference |

| 4-Methoxyphenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 120 (MW, 40 min) | 80-90 | [7] |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 80 (Conventional, 18 h) | 60-70 | [5] |

| 3,5-Dimethylphenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 120 (MW, 40 min) | 75-85 | [8] |

| Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 80 (Conventional, 2 h) | 70-80 | [10] |

Causality Behind Experimental Choices

-

Catalyst and Ligand Selection: The use of bulky, electron-rich phosphine ligands such as XPhos is crucial for coupling electron-deficient heteroaryl halides.[6][11] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and can prevent catalyst deactivation that may occur through coordination of the pyrimidine nitrogen atoms to the palladium center.[5] Pre-formed catalysts like XPhosPdG2 are often preferred for their air and moisture stability and their ability to generate the active Pd(0) species efficiently.[11]

-

The Role of the Base: The base plays a pivotal role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[5] Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly employed. The choice of base can influence the reaction rate and selectivity, and for substrates prone to protodeboronation, a milder base may be advantageous.

-

Solvent System: A mixture of an organic solvent and water is often optimal for Suzuki-Miyaura couplings. Solvents like 1,4-dioxane, THF, or DME are frequently used.[12][13] Water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes.[7] This is particularly beneficial for high-throughput synthesis in drug discovery settings.

Troubleshooting and Overcoming Challenges

-

Protodeboronation: A common side reaction is the protonolysis of the boronic acid, which leads to the formation of an arene byproduct and reduces the yield of the desired coupled product.[5] This can be mitigated by using anhydrous solvents, employing milder bases, or using more stable boronic acid derivatives like pinacol esters or trifluoroborate salts.[14]

-

Low or No Yield: If the reaction fails to proceed, several factors should be considered. The catalyst may be inactive, or the ligand may be inappropriate for the specific substrate. Ensuring an inert atmosphere is critical to prevent catalyst decomposition. Poor solubility of the reagents can also hinder the reaction; in such cases, screening different solvent systems or increasing the reaction temperature may be necessary.[12]

Conclusion

The Suzuki-Miyaura coupling of this compound provides a powerful and versatile route to a valuable class of compounds for drug discovery and development. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can overcome the challenges associated with this electron-deficient substrate and achieve high yields of the desired 5-aryl-4-(trifluoromethyl)pyrimidines. The protocol and insights provided herein serve as a robust starting point for the successful implementation of this important transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Biologically Active Compounds from 5-Bromo-4-(trifluoromethyl)pyrimidine

Introduction: The Strategic Value of 5-Bromo-4-(trifluoromethyl)pyrimidine in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and interact with a wide range of biological targets.[1][2] The introduction of a trifluoromethyl (CF3) group into this privileged scaffold often enhances a molecule's metabolic stability, lipophilicity, and binding affinity, properties that are highly desirable in drug design.[3] this compound emerges as a highly versatile and valuable building block for the synthesis of novel, biologically active compounds. Its strategic placement of a reactive bromine atom at the C5 position, activated by the electron-withdrawing nature of the pyrimidine ring and the adjacent trifluoromethyl group, makes it an ideal substrate for a variety of cross-coupling and substitution reactions.

This technical guide provides an in-depth exploration of key synthetic transformations of this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and development. We will focus on robust and scalable methodologies, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, to generate diverse libraries of pyrimidine derivatives with potential therapeutic applications, including anticancer, antiviral, and antifungal activities.[4][5]

Core Synthetic Strategies and Mechanistic Considerations

The reactivity of this compound is dominated by the susceptibility of the C-Br bond to undergo palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is critical for achieving high yields and selectivity.

Diagram: Key Synthetic Routes from this compound

Caption: Key synthetic transformations of this compound.

I. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for constructing C-C bonds, particularly for creating biaryl and heteroaryl structures prevalent in kinase inhibitors and other targeted therapies.[6][7] This palladium-catalyzed reaction couples this compound with a variety of boronic acids or esters.[8]

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The electron-deficient nature of the pyrimidine ring facilitates the initial oxidative addition step.[6]

Detailed Protocol: Synthesis of 5-Aryl-4-(trifluoromethyl)pyrimidines

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME)

-

Degassed water (if using a biphasic system)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating mantle/oil bath or microwave reactor

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (0.01-0.05 equiv.).

-

Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).

-

Reaction: Stir the mixture vigorously and heat to 80-120 °C for 2-24 hours. For microwave-assisted reactions, a typical condition is 100-150 °C for 15-60 minutes.[9]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Parameter | Recommendation | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Robust and effective for a wide range of substrates. |

| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | 1,4-Dioxane/H₂O, Toluene | Common solvents for Suzuki reactions.[8] |

| Temperature | 80-120 °C (conventional), 100-150 °C (microwave) | Provides sufficient energy for the catalytic cycle.[9] |

Table 1. Recommended Starting Conditions for Suzuki-Miyaura Coupling.

II. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide array of substituted anilines and heteroarylamines.[10][11] This reaction is instrumental in the synthesis of many kinase inhibitors, where an amino-pyrimidine core is a common pharmacophore.[12][13]

Mechanistic Rationale

Similar to the Suzuki coupling, the mechanism involves oxidative addition of Pd(0) to the C-Br bond. The resulting palladium complex then coordinates with the amine. A base facilitates the deprotonation of the amine, leading to the formation of a palladium-amido complex. Reductive elimination then furnishes the desired amino-pyrimidine product and regenerates the Pd(0) catalyst.[11][14] The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step.[15]

Detailed Protocol: Synthesis of 5-Amino-4-(trifluoromethyl)pyrimidines

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound. The choice of ligand is critical and often substrate-dependent.

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, Xantphos)

-

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating mantle/oil bath or microwave reactor

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, stir the palladium precursor and the phosphine ligand in the reaction solvent for 10-15 minutes.

-

Reaction Setup: To the flask containing the pre-formed catalyst or to a new flask, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (1.5-2.5 equiv.) under an inert atmosphere.

-

Solvent Addition: Add the anhydrous, degassed solvent.

-

Reaction: Heat the mixture with vigorous stirring at 80-110 °C for 4-24 hours. For microwave-assisted reactions, conditions of 120-150 °C for 20-60 minutes can be employed.[15]

-

Monitoring: Track the reaction's progress using TLC or LC-MS.

-

Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl or water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

| Parameter | Recommendation | Rationale |

| Palladium Precursor | Pd₂(dba)₃ | A common and effective Pd(0) source. |

| Ligand | XPhos, RuPhos | Bulky, electron-rich ligands that facilitate reductive elimination.[15] |

| Base | NaOtBu (strong), Cs₂CO₃ (milder) | Strong bases are often required, especially for less nucleophilic amines.[16] |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential. |

Table 2. Recommended Starting Conditions for Buchwald-Hartwig Amination.

III. Nucleophilic Aromatic Substitution (SNAAr)

While cross-coupling reactions are powerful, classical nucleophilic aromatic substitution (SNAAr) can also be a viable and cost-effective method for functionalizing this compound, particularly with strong nucleophiles like alkoxides and thiolates. The strong electron-withdrawing effect of the trifluoromethyl group and the pyrimidine nitrogens activates the ring towards nucleophilic attack.

Detailed Protocol: Synthesis of 5-Alkoxy/Thioalkoxy-4-(trifluoromethyl)pyrimidines

This protocol is a general method for the displacement of the bromide with oxygen or sulfur nucleophiles.

Materials:

-

This compound

-

Sodium or potassium alkoxide or thioalkoxide (or the corresponding alcohol/thiol with a base like NaH)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, THF)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Nucleophile Preparation (if necessary): In a dry flask under an inert atmosphere, add the alcohol or thiol (1.2 equiv.) to a suspension of NaH (1.2 equiv.) in the anhydrous solvent. Stir until hydrogen evolution ceases.

-

Reaction Setup: To the solution of the nucleophile, add a solution of this compound (1.0 equiv.) in the same solvent.

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction time can vary from 1 to 12 hours.

-

Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic phase with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography or distillation/recrystallization.

Applications in the Synthesis of Biologically Active Molecules

The derivatives synthesized from this compound have shown significant potential across various therapeutic areas.

-

Anticancer Agents: Many kinase inhibitors feature a 2,4-diaminopyrimidine or a related scaffold.[7][17] The methods described above allow for the introduction of various amine-containing fragments at the C5 position, enabling the exploration of structure-activity relationships (SAR) for targets like Aurora kinases.[12]

-

Antifungal and Antiviral Compounds: Pyrimidine derivatives are known to possess potent antifungal and antiviral activities.[4][18] Functionalization of the this compound core can lead to novel compounds with improved efficacy and pharmacokinetic profiles.[5][19]

-

Agrochemicals: The pyrimidine core is also found in many pesticides. The synthesis of novel derivatives can lead to the discovery of new and more effective agrochemicals.[4]

Diagram: Experimental Workflow for Library Synthesis

Caption: A generalized workflow for parallel synthesis and screening.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a diverse range of biologically active molecules. The robust and well-established protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide medicinal chemists with a reliable toolkit to generate novel compound libraries for drug discovery programs. The strategic application of these methodologies, coupled with thoughtful selection of coupling partners, will continue to fuel the discovery of new therapeutic agents based on the privileged pyrimidine scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]

- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. wjarr.com [wjarr.com]

- 19. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-4-(trifluoromethyl)pyrimidine

Introduction: Strategic Importance of 5-Bromo-4-(trifluoromethyl)pyrimidine in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The strategic introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This compound thus emerges as a highly valuable and versatile building block for the synthesis of novel drug candidates and agrochemicals.[2]

Palladium-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a powerful platform for the derivatization of this key intermediate.[3][4] This guide provides an in-depth analysis and detailed protocols for three seminal cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound. The protocols are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

The electronic nature of the substrate is a critical consideration. The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the potent electron-withdrawing CF3 group. This electronic profile renders the C5-Br bond highly susceptible to oxidative addition to a Palladium(0) center, the crucial first step in most cross-coupling catalytic cycles.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a premier method for creating biaryl and heteroaryl-aryl structures by coupling an organohalide with an organoboron reagent.[3][5] Its operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids make it a first-choice reaction for library synthesis and lead optimization.

Mechanistic Rationale & Key Considerations

The catalytic cycle involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrimidine. The electron-deficient nature of the substrate facilitates this rate-determining step.

-

Transmetalation: The organic moiety is transferred from the boronic acid (activated by a base) to the palladium center.

-

Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst.

Choice of Catalyst and Ligand: For electron-deficient heteroaryl halides, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand are highly effective.[5] Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) are often superior for challenging couplings, as their bulk and electron-donating properties promote both oxidative addition and reductive elimination.[6][7]

Base and Solvent System: An aqueous base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid.[5] A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water is standard.[5]

Data Presentation: Representative Suzuki-Miyaura Conditions

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | Dioxane/H₂O | 80 | >90[5] |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2.0) | DME/H₂O | 90 | ~85-95 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4.5) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | ~80-90[6][7] |

| 4 | 4-Vinylphenylboronic acid | Pd(dba)₂ (10) | PCy₃ (20) | None | THF | 100 | ~60-70[8] |

Note: Yields are illustrative and based on typical outcomes for similar substrates.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

-

Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Anhydrous, degassed 1,4-Dioxane (4 mL)

-

Degassed deionized water (1 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[5]

-

Evacuate and backfill the flask with inert gas three times.

-

Add the anhydrous, degassed 1,4-dioxane and water via syringe.[5]

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reaction times typically range from 4 to 18 hours.[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenyl-4-(trifluoromethyl)pyrimidine.

Visualization: Suzuki-Miyaura Experimental Workflow

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds